2-Bromoethyl maleate
Description
Properties
CAS No. |
6232-90-2 |
|---|---|
Molecular Formula |
C6H7BrO4 |
Molecular Weight |
223.02 g/mol |
IUPAC Name |
(E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+ |
InChI Key |
ZPENTQAREZKMMV-OWOJBTEDSA-N |
Isomeric SMILES |
C(CBr)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(CBr)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Bromoethyl Maleate and Analogous Esters
Esterification Pathways for Maleate (B1232345) Systems
The formation of the maleate ester is the foundational step in the synthesis. This can be achieved through several established pathways, primarily direct esterification or transesterification, each with distinct advantages and catalyst systems.
Direct esterification is a widely employed method for producing maleate esters. This process typically involves the reaction of maleic acid or, more commonly, maleic anhydride (B1165640) with an alcohol in the presence of an acid catalyst. The reaction using maleic anhydride proceeds in two stages: a rapid initial step forms the monoester, which is then followed by a slower, reversible reaction with another alcohol molecule to yield the diester. pan.pl The continuous removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the final ester product. pan.plresearchgate.net
A variety of acidic catalysts can be used to facilitate this reaction. Conventional homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. pan.plchemicalbook.com Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50WX8) and phosphotungstic acid, are also highly effective and offer the advantage of easier separation from the reaction mixture. pan.plresearchgate.netresearcher.life Kinetic studies on the esterification of maleic anhydride with butanols have shown that phosphotungstic acid is a particularly active catalyst for this transformation. pan.pl The reaction kinetics are often second-order with respect to both the acid and the alcohol. pan.plresearcher.life
The synthesis of 2-bromoethyl maleate, specifically, can be achieved through the direct esterification of maleic acid with 2-bromoethanol (B42945). vulcanchem.com In this process, an acid catalyst, such as sulfuric acid, facilitates the reaction to form the monoester intermediate, 2-bromoethyl hydrogen maleate, which can then be further esterified if desired. vulcanchem.com
Transesterification is an alternative pathway that involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This equilibrium-driven process is catalyzed by either acids or bases. wikipedia.org Acid catalysts work by protonating the carbonyl group, increasing its electrophilicity, while base catalysts deprotonate the alcohol, making it a more potent nucleophile. wikipedia.orgyoutube.com To favor product formation, the alcohol byproduct is typically removed, often by distillation. wikipedia.org
This method allows for the synthesis of esters with larger alcohol groups from more common methyl or ethyl esters. wikipedia.org A range of catalysts have been developed for transesterification reactions, including N-heterocyclic carbenes (NHCs), zinc clusters, and various enzymes, particularly lipases. organic-chemistry.org These modern catalysts often allow the reaction to proceed under mild conditions, tolerating a variety of functional groups. organic-chemistry.org For instance, a tetranuclear zinc cluster has been shown to effectively catalyze transesterification, even on a large scale under solvent-free conditions. organic-chemistry.org
Introduction of the Bromoethyl Moiety
The defining feature of this compound is the bromoethyl group. This can be incorporated either by using a pre-functionalized alcohol during esterification or by modifying the ester product in a subsequent step.
The most direct method for synthesizing this compound is the use of 2-bromoethanol as the alcohol component in a direct esterification reaction with maleic acid or its anhydride. vulcanchem.com This approach builds the desired molecule in a single key step. The reaction, typically catalyzed by a strong acid, directly attaches the 2-bromoethyl group to the maleate backbone. vulcanchem.com
Analogous syntheses of other 2-bromoethyl esters provide insight into viable reaction conditions. For example, 2-bromoethyl acetate (B1210297) can be synthesized from 2-bromoethanol using p-toluenesulfonic acid as a catalyst in a dichloromethane (B109758) solvent at room temperature. chemicalbook.com This highlights that relatively mild conditions can be sufficient for the esterification of this functionalized alcohol.
An alternative, though less direct, strategy involves the synthesis of a suitable unsaturated ester, such as diethyl maleate, followed by a targeted bromination reaction. This approach separates the ester formation from the halogenation step. The bromination of esters is a well-established procedure in organic synthesis. For instance, diethyl malonate can be brominated using elemental bromine in a carbon tetrachloride solvent to produce ethyl bromomalonate in good yield. orgsyn.org
While direct bromination of the ethyl group in diethyl maleate to selectively form this compound is challenging, other advanced strategies exist for creating α-bromo-α,β-unsaturated esters. One such method is a one-pot reaction using an alcohol, N-bromosuccinimide (NBS), and (carboethoxymethylene)triphenylphosphorane in the presence of manganese dioxide. nih.gov This demonstrates that targeted bromination of ester systems is feasible, although applying such a strategy to specifically produce this compound would require significant methodological development.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. The optimization process involves systematically varying key reaction parameters, such as temperature, catalyst type and concentration, and the molar ratio of reactants. whiterose.ac.uksemanticscholar.org
In the context of maleate ester synthesis, studies have shown that these parameters have a significant impact. For the esterification of maleic anhydride with various butanols, reaction temperatures typically range from 383–413 K (110–140 °C), with the initial molar ratio of alcohol to anhydride being a key factor. pan.pl The choice of catalyst is also critical, with different catalysts showing varied activity under the same conditions. pan.plisites.info
The following interactive table summarizes research findings on the impact of different catalysts on the esterification of maleic anhydride with butan-1-ol, illustrating the importance of catalyst selection in process optimization.
Table 1: Effect of Different Acid Catalysts on the Esterification of Maleic Anhydride with Butan-1-ol Data derived from kinetic studies on dibutyl maleate synthesis, serving as an analogue for maleate esterification processes. pan.pl
| Catalyst | Catalyst Type | Relative Activity | Optimal Temperature Range (K) |
| Sulfuric Acid | Homogeneous | High | 383–413 |
| Phosphotungstic Acid | Homogeneous | Very High | 383–413 |
| Dowex 50WX8 | Heterogeneous (Resin) | Moderate | 383–413 |
| Tetrabutyl Zirconate | Homogeneous | Very Low | 383–413 |
Further detailed optimization can be achieved using methodologies like Response Surface Methodology (RSM). A study on the synthesis of dimethyl maleate from maleic acid and methanol (B129727) provides a clear example of this approach. Researchers optimized temperature, catalyst amount, and reaction time to achieve maximum conversion.
Table 2: Optimization of Dimethyl Maleate Synthesis Using Response Surface Methodology (RSM) This data illustrates a detailed optimization process for a related maleate ester. researchgate.net
| Parameter | Range Studied | Optimal Value |
| Temperature (°C) | 80 - 120 | 120 |
| Catalyst Amount (g) | 0.10 - 0.30 | 0.27 |
| Time (min) | 60 - 180 | 103 |
| Resulting Conversion | 87.6% |
These examples demonstrate that a systematic approach to optimizing reaction conditions, including the careful selection of catalysts and the fine-tuning of physical parameters, is essential for achieving high yields in the synthesis of this compound and its analogues. semanticscholar.orgresearchgate.net
Catalysis in Maleate Esterification
The esterification of maleic acid or its anhydride is a reaction that generally requires a catalyst to proceed at a practical rate. isites.info The synthesis of maleate esters, including haloalkyl variants like this compound, typically involves a two-step process. The first step, the formation of a monoester from maleic anhydride, is rapid. The second step, the conversion of the monoester to the diester, is a slower, reversible reaction that necessitates the use of a catalyst. pan.pl Catalysts for this process can be broadly categorized as homogeneous and heterogeneous.
Homogeneous Catalysts: Traditional homogeneous catalysts include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid. zbaqchem.com Sulfuric acid is effective and inexpensive, but its use is associated with challenges like reactor corrosion and the generation of acidic wastewater, which requires significant treatment efforts. isites.infopan.pl Phosphotungstic acid has been identified as a highly active and selective homogeneous catalyst for the esterification of maleic anhydride, proving more active than sulfuric acid in certain studies. pan.pl The esterification can also be self-catalyzed by the H+ ions generated from the ionization of maleic acid itself, particularly when no other catalyst is present. acs.org
Heterogeneous Catalysts: To circumvent the problems associated with homogeneous catalysts, research has focused on solid acid catalysts. These offer advantages such as easier separation from the reaction mixture, potential for reuse, reduced corrosion, and simpler product purification. pan.plresearchgate.net
Common heterogeneous catalysts include:
Ion-Exchange Resins: Strong-acid ion-exchange resins like Amberlyst and Dowex series (e.g., Amberlyst-15, Amberlyst-36, Dowex 50WX8) are frequently employed. pan.plresearchgate.net They have shown high efficacy in the esterification of maleic acid with alcohols like ethanol (B145695) and butanol. isites.inforesearchgate.net For instance, in a study comparing different resins for the esterification of maleic acid with n-butanol, Amberlyst 131H+ demonstrated the best performance. isites.info These resins can be easily filtered off from the reaction mixture and reused. pan.pl
Ionic Liquids: These have emerged as effective and environmentally friendly catalysts. google.com They can be used in small quantities (e.g., 0.1%–10% mol relative to maleic anhydride) and facilitate high conversion to the diester under relatively mild conditions (e.g., 80–140°C). google.com A key benefit is their high activity and stability, allowing for recycling. google.com
Other Solid Acids: Zeolites and silica-supported heteropoly acids are also used, though they can have limitations such as mass transfer resistance or loss of active sites in polar media. researchgate.net
Table 1: Comparison of Catalysts in Maleate Esterification
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, waste generation | isites.infopan.pl |
| Phosphotungstic Acid | Very high activity and selectivity | Less common, cost | pan.pl | |
| Heterogeneous | Ion-Exchange Resins (e.g., Amberlyst, Dowex) | Easily separated, reusable, non-corrosive | Lower thermal stability, potential mass transfer limitations | isites.infopan.plresearchgate.net |
Solvent Effects on Synthetic Efficiency
The solvent plays a crucial role in the synthesis of maleate esters, influencing reaction equilibrium, rate, and even the physical properties of the product. The synthesis of a related haloalkyl ester, 2-bromoethyl acetate, utilizes a solvent that forms an azeotrope with water, such as toluene (B28343), to drive the reaction to completion by continuously removing the water byproduct. google.com This technique is directly applicable to the synthesis of this compound.
Key considerations for solvent selection include:
Azeotropic Water Removal: Esterification is a reversible reaction that produces water. isites.info By using a solvent like toluene or benzene (B151609) that forms a low-boiling azeotrope with water, the water can be continuously removed from the reaction mixture using a Dean-Stark apparatus. This shifts the equilibrium towards the product side, increasing the yield. researchgate.net
Solvent Polarity: The polarity of the solvent can significantly affect the reaction. For the crystallization of maleate esters, solvents with low or no polarity, such as benzene, have been found to yield well-formed crystals. researchgate.net Computational models like COSMO-RS can be used to predict solvent effects on the reaction equilibrium and aid in the selection of an optimal solvent for a specific esterification reaction. researchgate.net
Reactant and Catalyst Solubility: The solvent must be able to dissolve the reactants and be compatible with the chosen catalytic system. For instance, in syntheses using ionic liquids, the solvent choice must ensure the catalyst remains active.
Table 2: Influence of Solvent Properties on Maleate Ester Synthesis
| Solvent Property | Effect on Synthesis | Example Solvent(s) | Source(s) |
|---|---|---|---|
| Azeotrope Formation with Water | Shifts reaction equilibrium to favor ester formation by removing water. | Toluene, Benzene | google.comresearchgate.net |
| Low Polarity | Can promote better crystal growth and easier purification of the final product. | Benzene | researchgate.net |
| High Polarity | May affect the activity of certain heterogeneous catalysts. | N/A | researchgate.net |
Isolation and Purification Strategies for this compound
Following the synthesis, a multi-step purification process is typically required to isolate the this compound from unreacted starting materials, the catalyst, and byproducts.
Common purification strategies include:
Catalyst Removal: If a heterogeneous catalyst like an ion-exchange resin is used, it can be simply removed by filtration. pan.pl For homogeneous acid catalysts, a neutralization step is required. ajsonline.org
Neutralization and Washing: The crude reaction mixture is often washed with a basic aqueous solution, such as sodium carbonate or sodium hydrogen carbonate, to neutralize and remove any remaining acidic catalyst and unreacted maleic acid. ajsonline.orgchemicalbook.com This is followed by washing with brine to remove residual salts and water. chemicalbook.com
Solvent and Volatiles Removal: The organic solvent and any other low-boiling point impurities are typically removed by distillation or evaporation under reduced pressure. ajsonline.orgchemicalbook.com
Removal of Unreacted Alcohol: Excess alcohol is often used to drive the reaction forward. This unreacted alcohol can be removed by distillation, often under reduced pressure. google.com Alternatively, treating the liquid ester with water-soluble polysaccharide derivatives has been shown to be effective for absorbing residual alcohols. google.com
Final Purification: The final purification of the ester is commonly achieved through vacuum distillation. ajsonline.org This separates the desired ester from higher-boiling impurities and non-volatile byproducts. For high-purity applications, silica (B1680970) gel column chromatography can be employed to separate the target compound from closely related impurities. chemicalbook.com
In some processes, particularly those involving organometallic catalysts, an initial treatment with water followed by heating can be used to hydrolyze the catalyst, making it easier to remove in subsequent steps. google.com
Reaction Pathways and Derivatization Chemistry of 2 Bromoethyl Maleate
Reactivity of the Maleate (B1232345) Unsaturated System
The maleate moiety is characterized by an electron-deficient carbon-carbon double bond, a consequence of being conjugated with two electron-withdrawing carboxyl groups. This electronic feature is central to its reactivity profile, making it susceptible to various addition reactions.
Electrophilic and Nucleophilic Additions to the Double Bond
The electron-poor nature of the maleate double bond makes it a prime candidate for nucleophilic conjugate addition, also known as Michael addition. wikipedia.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized through resonance onto the oxygen atoms of the ester groups, forming a stable enolate intermediate. wikipedia.org Subsequent protonation yields the saturated addition product. The bromoethyl group, being electron-withdrawing, further enhances the electrophilicity of the double bond, making 2-bromoethyl maleate potentially more reactive towards nucleophiles than its non-halogenated counterparts. vulcanchem.com
Table 1: Examples of Nucleophilic Conjugate Addition
| Nucleophile | Product Type |
|---|---|
| Amines | β-amino esters |
| Enolates | 1,5-dicarbonyl compounds |
| Thiols | β-thio esters |
Conversely, electrophilic addition to the maleate double bond is less common due to its electron-deficient character. However, under certain conditions, reactions with powerful electrophiles can occur. For instance, the addition of halogens like bromine (Br₂) proceeds via an electrophilic addition mechanism. savemyexams.comyoutube.com The bromine molecule becomes polarized as it approaches the alkene, and the positive end acts as an electrophile. savemyexams.comlibretexts.org The reaction typically forms a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion. libretexts.org
Table 2: Electrophilic Addition Mechanism Steps
| Step | Description | Intermediate |
|---|---|---|
| 1 | The electron-rich double bond attacks the electrophile (e.g., Br⁺ end of a polarized Br₂ molecule). | Cyclic bromonium ion and a bromide ion (Br⁻). libretexts.orgchemistryguru.com.sg |
Diels-Alder and Other Cycloaddition Reactions
This compound is an excellent dienophile for Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The Diels-Alder is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The electron-withdrawing ester groups significantly activate the maleate double bond, making it more reactive towards electron-rich dienes. masterorganicchemistry.comlibretexts.org The reaction is highly stereospecific; the cis configuration of the maleate is retained in the resulting cyclohexene (B86901) product. chemtube3d.com
Intramolecular Diels-Alder (IMDA) reactions are also feasible if the diene is part of the same molecule. Studies on related pentadienyl maleates show they can undergo IMDA reactions upon heating to form trans-fused bicyclic lactone acids. anu.edu.au
Other cycloaddition reactions are also possible. For example, [3+2] cycloadditions with dipoles like nitrones or azomethine ylides can form five-membered heterocyclic rings. scielo.org.mxresearchgate.net The high electrophilicity of the maleate double bond facilitates these reactions. scielo.org.mx Photochemical [2+2] cycloadditions with other alkenes can be used to synthesize strained four-membered cyclobutane (B1203170) rings, a reaction that is thermally forbidden but photochemically allowed. libretexts.orgnih.gov
Isomerization Studies (Cis-Trans Isomerism)
This compound possesses a cis configuration around its carbon-carbon double bond. Cis-trans isomerism is possible because the rotation around the double bond is restricted and each carbon atom of the double bond is attached to two different groups (a hydrogen atom and a carboxyl group). libretexts.orgkhanacademy.org The maleate (cis isomer) can potentially be converted to its corresponding fumarate (B1241708) (trans isomer). This isomerization can sometimes be initiated by heat, light, or catalysts. In a related compound, dimethyl 2,3-dibromofumarate, the trans isomer, which is the initial product of bromination, spontaneously converts to the more stable cis isomer, a process that is significantly accelerated by light. nih.gov This suggests that the relative stability of the isomers and the conditions can play a crucial role. For this compound, the stability would depend on steric and electronic factors, and isomerization to the generally more stable trans (fumarate) form could be a relevant process under specific synthetic conditions.
Reactivity of the Bromoethyl Functional Group
The bromoethyl group is a primary alkyl halide, which largely determines its reaction pathways. It primarily undergoes nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Mechanisms)
The bromoethyl group of this compound is highly susceptible to nucleophilic substitution, where the bromide ion acts as a good leaving group. Given that it is a primary alkyl halide, these reactions overwhelmingly proceed via the S(_N)2 mechanism. chemicalnote.comlibretexts.org
The S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step. chemicalnote.commasterorganicchemistry.com The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that carbon. masterorganicchemistry.comorganic-chemistry.org The reaction rate is dependent on the concentrations of both the this compound substrate and the nucleophile. youtube.compressbooks.pub
The alternative S(_N)1 mechanism is highly unlikely. masterorganicchemistry.com This pathway involves a two-step process starting with the formation of a carbocation intermediate. chemicalnote.com Primary carbocations are very unstable, making the energy barrier for this pathway prohibitively high for a primary alkyl halide like the bromoethyl group. masterorganicchemistry.comlibretexts.org
Table 3: Comparison of S(_N)1 and S(_N)2 Reactions for this compound
| Feature | S(_N)2 Mechanism (Favored) | S(_N)1 Mechanism (Disfavored) |
|---|---|---|
| Substrate | Primary alkyl halide (low steric hindrance). chemicalnote.com | Tertiary alkyl halides favored (stable carbocation). masterorganicchemistry.comslideshare.net |
| Mechanism | One-step, concerted reaction. chemicalnote.com | Two-step reaction with carbocation intermediate. chemicalnote.com |
| Kinetics | Second-order: Rate = k[Substrate][Nucleophile]. youtube.com | First-order: Rate = k[Substrate]. pressbooks.pub |
| Nucleophile | Strong nucleophiles are favored. khanacademy.org | Weak nucleophiles are effective. khanacademy.org |
| Solvent | Polar aprotic solvents favored. libretexts.org | Polar protic solvents favored. libretexts.orglibretexts.org |
Elimination Reactions (E1 and E2 Mechanisms)
Elimination reactions can compete with nucleophilic substitution, leading to the formation of an alkene. For the primary bromoethyl group, the E2 (Elimination, Bimolecular) mechanism is the predominant pathway, especially in the presence of a strong, sterically hindered base. bloomtechz.comdalalinstitute.commasterorganicchemistry.com
The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon). dalalinstitute.comyoutube.com Simultaneously, the C-Br bond breaks, and a new π-bond is formed, yielding a vinyl group. dalalinstitute.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. dalalinstitute.com
The E1 (Elimination, Unimolecular) mechanism is not favored for the same reason the S(_N)1 mechanism is disfavored: it requires the formation of a high-energy primary carbocation intermediate. libretexts.orgslideshare.netmasterorganicchemistry.com
Table 4: Comparison of E1 and E2 Reactions for this compound
| Feature | E2 Mechanism (Favored) | E1 Mechanism (Disfavored) |
|---|---|---|
| Substrate | Primary and secondary alkyl halides. dalalinstitute.com | Tertiary alkyl halides are favored. slideshare.net |
| Mechanism | One-step, concerted reaction. dalalinstitute.com | Two-step reaction with carbocation intermediate. masterorganicchemistry.com |
| Kinetics | Second-order: Rate = k[Substrate][Base]. dalalinstitute.com | First-order: Rate = k[Substrate]. masterorganicchemistry.com |
| Base | Requires a strong base. libretexts.orgdalalinstitute.com | A weak base is sufficient. libretexts.org |
| Stereochemistry | Requires an anti-periplanar arrangement of H and Br. dalalinstitute.comyoutube.com | No specific stereochemical requirement. masterorganicchemistry.com |
Organometallic Reactions (e.g., Grignard-type Transformations)
The reaction of this compound with highly reactive organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, is inherently complex due to the molecule's polyfunctionality. The compound possesses three primary electrophilic sites: the two ester carbonyl carbons, the carbon atom bonded to the bromine (C-Br), and the electron-deficient carbon-carbon double bond of the maleate group.
Grignard reagents are powerful nucleophiles and strong bases that readily react with a wide range of electrophiles. leah4sci.comwvu.edu Their interaction with this compound is expected to be non-selective under standard conditions. The primary reaction pathway would likely involve the nucleophilic attack of the Grignard reagent on the ester carbonyl groups. masterorganicchemistry.com This reaction is typically fast and involves a two-fold addition. The first addition leads to a tetrahedral intermediate which eliminates an ethoxide group to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup. wvu.edumasterorganicchemistry.com
Simultaneously, the Grignard reagent could also react at the C-Br bond via nucleophilic substitution. However, Grignard reagents are generally poor choices for SN2 reactions on alkyl halides, especially in the presence of more reactive functional groups like esters. masterorganicchemistry.com Furthermore, attempting to form a Grignard reagent from this compound by reacting it with magnesium metal is generally considered unfeasible. wvu.edulibretexts.org The nascent carbanionic center would be highly unstable and would likely undergo immediate intramolecular or intermolecular reaction with the electrophilic ester moieties present in the starting material or another molecule.
The expected, non-selective reactions are summarized in the table below.
| Reagent Type | Potential Reaction Site | Expected Product Type (after workup) | Challenges & Considerations |
|---|---|---|---|
| Grignard Reagent (RMgX) | Ester Carbonyl | Tertiary Alcohol | Highly favorable reaction; consumes two equivalents of reagent per ester group. masterorganicchemistry.comyoutube.com |
| Grignard Reagent (RMgX) | C-Br Bond (SN2) | Alkylated Maleate | Generally slower than carbonyl addition; side reaction. masterorganicchemistry.com |
| Grignard Reagent (RMgX) | C=C Double Bond (Conjugate Addition) | Substituted Succinate Derivative | Possible, but typically less reactive than carbonyl addition for Grignard reagents. |
Due to this lack of selectivity, Grignard-type transformations are generally unsuitable for achieving specific derivatization of this compound and would lead to a mixture of products.
Selective Functionalization Strategies for this compound
Achieving selective functionalization of this compound requires the use of reagents and catalytic systems that can discriminate between the different reactive sites. Modern synthetic methodologies offer several potential pathways for such selective transformations.
Selective Functionalization of the Carbon-Bromine Bond
The C-Br bond can be selectively targeted using less reactive organometallic reagents or through transition-metal-catalyzed cross-coupling reactions that are tolerant of the ester and alkene functionalities.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. chemistrysteps.com They are highly effective for SN2 reactions with primary alkyl halides and are significantly less reactive towards esters, especially at low temperatures. chemistrysteps.commasterorganicchemistry.com This difference in reactivity allows for the selective substitution of the bromide, yielding a new C-C bond while preserving the maleate ester structure.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Negishi, or Stille couplings are powerful tools for forming C-C bonds with high functional group tolerance. nobelprize.orglibretexts.org In a typical Suzuki coupling, the C-Br bond of this compound could be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The ester and alkene moieties of the maleate are generally stable under these conditions. The reactivity of organic halides in these reactions typically follows the order I > Br > OTf > Cl, making the bromo-substituent an excellent substrate. libretexts.org
| Method | Reagents & Conditions | Product Type | Selectivity Principle |
|---|---|---|---|
| Corey-House Synthesis | 1. Lithium Dialkylcuprate (R₂CuLi) 2. Diethyl ether, -78 °C to 0 °C | 2-Alkylethyl Maleate | Organocuprates are soft nucleophiles that preferentially react with alkyl halides over esters. chemistrysteps.com |
| Suzuki Coupling | 1. R-B(OH)₂ 2. Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(Aryl/Vinyl-ethyl) Maleate | Palladium-catalyzed cross-coupling is highly chemoselective for the C-Br bond and tolerant of ester groups. nobelprize.orglibretexts.org |
Selective Functionalization of the Carbon-Carbon Double Bond
The electron-deficient nature of the alkene in the maleate system makes it an excellent Michael acceptor, susceptible to conjugate addition (1,4-addition).
Conjugate Addition with Organocuprates: Gilman reagents are particularly well-suited for 1,4-addition to α,β-unsaturated carbonyl compounds. chemistrysteps.comthieme-connect.de The reaction involves the addition of an alkyl or aryl group to the β-carbon of the double bond. This pathway is strongly favored over the 1,2-addition to the ester carbonyls that is characteristic of harder nucleophiles like Grignard reagents. youtube.com To favor this pathway exclusively over substitution at the C-Br bond, a di-organocuprate derived from this compound itself could theoretically be generated in situ, or reaction conditions could be tuned. However, the most straightforward approach involves using a standard Gilman reagent which would selectively add to the double bond.
| Method | Reagents & Conditions | Product Type | Selectivity Principle |
|---|---|---|---|
| Michael (Conjugate) Addition | 1. Lithium Dialkylcuprate (R₂CuLi) 2. THF/Ether, -78 °C, then acidic workup | Dialkyl 2-R-3-(2-bromoethyl)succinate | Organocuprates preferentially undergo 1,4-conjugate addition to α,β-unsaturated esters over 1,2-carbonyl addition. thieme-connect.deyoutube.com |
By choosing the appropriate reagents and reaction conditions, it is possible to selectively functionalize either the alkyl halide portion or the activated double bond of this compound, enabling its use as a versatile building block in organic synthesis.
Polymerization and Copolymerization Behavior of 2 Bromoethyl Maleate
Free Radical Copolymerization with Vinyl Monomers
2-Bromoethyl maleate (B1232345) is more readily polymerized via free radical copolymerization with other vinyl monomers, particularly those with electron-donating characteristics. This approach allows for the incorporation of the functional bromoethyl maleate unit into a variety of polymer backbones.
Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer radical ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂). These values determine the composition and sequence distribution of the resulting copolymer.
While specific reactivity ratios for the copolymerization of 2-bromoethyl maleate (M₁) with common vinyl monomers (M₂) like styrene (B11656) or methyl methacrylate (B99206) have not been reported, general trends for maleate esters can be considered. Maleates are electron-accepting monomers, and their reactivity ratios are typically low (r₁ ≈ 0) when copolymerized with electron-donating monomers like styrene (an electron-donating monomer) or even with other electron-accepting monomers like methyl methacrylate. A value of r₁ close to zero indicates that the maleate radical prefers to add to the comonomer rather than another maleate monomer.
Table 2: Illustrative Reactivity Ratios for Copolymerization of Maleic Anhydride (B1165640) (a Maleate Analog) with Vinyl Monomers (Note: Data for this compound is not available. This table shows data for a related compound to illustrate the concept.)
| M₁ (Maleate Analog) | M₂ (Vinyl Monomer) | r₁ | r₂ | r₁ * r₂ | Copolymerization Tendency |
| Maleic Anhydride | Styrene | ~0.02 | ~0.08 | ~0.0016 | Strongly Alternating |
| Maleic Anhydride | Methyl Methacrylate | 0.03 | 3.5 | 0.105 | Non-ideal |
Data sourced from various polymer handbooks and are representative values. tue.nl
The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior. When r₁ and r₂ are both very low and their product approaches zero, there is a strong tendency for alternating copolymerization. This is often observed when an electron-accepting monomer, such as a maleate, is copolymerized with an electron-donating monomer, like styrene. cmu.edu The formation of a charge-transfer complex between the two monomers is often invoked to explain this behavior, where the complex polymerizes as a single unit.
Given the electron-accepting nature of the maleate double bond in this compound, it is highly probable that it would exhibit a strong tendency towards alternating copolymerization with electron-donating comonomers. This would result in a copolymer with a regular [-(Monomer 1)-(Monomer 2)-]n structure.
The solvent and temperature can significantly influence the kinetics and outcome of copolymerization reactions.
Solvent Effects: The choice of solvent can affect the reactivity ratios, particularly in systems where there are strong specific interactions between the solvent and the monomers or the growing radicals. cmu.edu For copolymerizations involving polar monomers like this compound, polar solvents can solvate the monomers and radicals to different extents, thereby altering their relative reactivities. In some cases, solvents can also influence the formation and stability of charge-transfer complexes in alternating copolymerizations. uw.edu.pl
Controlled/Living Radical Polymerization of this compound
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, offering precise control over molecular weight, architecture, and dispersity. sigmaaldrich.com For a monomer like this compound, which possesses both a polymerizable double bond and a reactive functional group, these methods are particularly valuable. The primary CRP techniques include Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP method that functions by introducing a chain transfer agent (CTA), typically a thiocarbonylthio compound, into a conventional free-radical polymerization system. specificpolymers.com This process establishes a dynamic equilibrium between active, propagating chains and dormant polymer chains, enabling controlled growth and leading to polymers with low polydispersity. specificpolymers.com
The successful RAFT polymerization of a given monomer is critically dependent on the selection of an appropriate RAFT agent, which is chosen based on the reactivity of the monomer. sigmaaldrich.com Monomers are often categorized as either "more activated monomers" (MAMs), like acrylates and styrenes, or "less activated monomers" (LAMs), such as vinyl acetate (B1210297) and N-vinylpyrrolidone. specificpolymers.comsigmaaldrich.com Dialkyl maleates, due to the symmetric 1,2-disubstitution around the double bond, are generally considered to be less activated and exhibit lower reactivity in radical polymerizations compared to their acrylate (B77674) counterparts. cmu.edudatapdf.com They often prefer to participate in alternating copolymerization with electron-donating monomers. cmu.edu
For the homopolymerization of a less activated monomer like this compound, specific RAFT agents are required. Trithiocarbonates and aromatic dithioesters, which are effective for MAMs, can inhibit the polymerization of LAMs. sigmaaldrich.com Instead, dithiocarbamates and xanthates are the preferred CTAs for controlling the polymerization of LAMs. specificpolymers.com Research on the RAFT polymerization of similar unsaturated polyesters, such as polypropylene (B1209903) glycol maleate, has demonstrated that the presence of a RAFT agent can influence the formation of either branched or crosslinked polymer structures, depending on the agent's concentration. mdpi.combohrium.com A patent has also described the aqueous-phase RAFT synthesis of an acrylic acid-maleic anhydride copolymer, highlighting the adaptability of RAFT to challenging monomers. google.com
Based on these principles, a hypothetical RAFT system for this compound would necessitate a xanthate or dithiocarbamate (B8719985) CTA to achieve controlled polymerization, as outlined in the table below.
Table 1: RAFT Agent Selection Based on Monomer Type
| Monomer Type | Monomer Examples | Recommended RAFT Agent (Z-group) |
|---|---|---|
| More Activated Monomers (MAMs) | Styrenes, Acrylates, Methacrylates, Acrylamides | Trithiocarbonates, Dithioesters |
This table provides a generalized guide for RAFT agent selection based on established principles. specificpolymers.comsigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex catalyst (e.g., copper with a ligand). sigmaaldrich.com This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for the synthesis of well-defined polymers. sigmaaldrich.com
While direct studies on the ATRP of this compound are not prevalent in the literature, the polymerization of the structurally analogous monomer, 2-bromoethyl methacrylate (BEMA), has been explored. itu.edu.tritu.edu.tr A significant finding from this research is that the bromoethyl group can serve as an effective initiation site for ATRP. itu.edu.tritu.edu.tr In one study, crosslinked microspheres of poly(BEMA) were synthesized, and the bromoethyl groups on the surface were subsequently used to initiate the ATRP of glycidyl (B131873) methacrylate, creating a "hairy" graft copolymer. itu.edu.tr
This suggests a dual role for the this compound monomer in ATRP. First, it can be polymerized through its maleate double bond using a conventional initiator. The resulting polymer, poly(this compound), would feature pendant bromoethyl groups along its backbone. These bromoethyl groups are themselves alkyl halide functionalities and could act as macroinitiators for a subsequent ATRP reaction, allowing for the growth of a second, different polymer from the poly(this compound) backbone. This would result in the formation of a graft copolymer with a well-defined structure.
Table 2: Hypothetical Components for ATRP Involving this compound
| Component | Function / Example | Rationale |
|---|---|---|
| Monomer | This compound | Provides the polymer backbone and pendant reactive sites. |
| Initiator | Ethyl α-bromoisobutyrate | A standard ATRP initiator to start the initial polymerization. |
| Catalyst | Copper(I) bromide (CuBr) | The transition metal catalyst that facilitates the atom transfer. itu.edu.tr |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its catalytic activity. |
| Solvent | Anisole, Dimethylformamide (DMF) | A suitable solvent to dissolve all components. sigmaaldrich.com |
| Macroinitiator | Poly(this compound) | The polymer from the first step, used to initiate a second polymerization. |
| Second Monomer | Styrene, Methyl methacrylate | Monomer to be grafted from the poly(this compound) backbone. |
Crosslinking and Network Formation via this compound Monomer
The chemical structure of this compound offers multiple pathways for the formation of crosslinked polymer networks, which are valued for their enhanced mechanical strength, thermal stability, and chemical resistance. rsc.org
One primary method involves the copolymerization of this compound with a multifunctional monomer that acts as a crosslinker. For instance, a divinyl monomer like ethylene (B1197577) glycol dimethacrylate (EGDMA) can be included in the polymerization mixture. itu.edu.tritu.edu.tr During polymerization, the growing polymer chains will incorporate both the maleate and the EGDMA. The second vinyl group of the incorporated EGDMA can then react with another growing chain, forming a covalent bond that links the two chains together. This process, repeated throughout the material, builds a three-dimensional polymer network. researchgate.net
A second, more versatile approach leverages the reactive pendant bromoethyl groups for post-polymerization modification. nih.gov After the synthesis of linear or branched poly(this compound), the bromo-functional polymer can be crosslinked in a separate reaction step. This allows for greater control over the network structure. The alkyl bromide is a good leaving group and is susceptible to nucleophilic substitution reactions. By reacting the polymer with a difunctional or multifunctional nucleophile, crosslinks can be formed. For example, reacting the polymer with a diamine would connect two polymer chains via the amine linker. This strategy has been demonstrated with other bromo-substituted polymers, where post-polymerization reactions like the Ullman coupling are used to introduce new functionalities or create crosslinks. mdpi.com Furthermore, the bromoethyl groups can be converted into other reactive moieties, such as azides, which can then participate in highly efficient "click" chemistry reactions, like the copper-catalyzed azide-alkyne cycloaddition, to form a network. nih.gov
Table 3: Potential Post-Polymerization Crosslinking Reactions for Poly(this compound)
| Reagent Type | Example Reagent | Resulting Linkage | Reaction Type |
|---|---|---|---|
| Dinucleophile | Hexamethylenediamine | Amine linkage | Nucleophilic Substitution |
| Dithiol | 1,6-Hexanedithiol | Thioether linkage | Nucleophilic Substitution |
| Azide Conversion + Dialkyne | Sodium Azide, then 1,4-Diethynylbenzene | Triazole linkage | Nucleophilic Substitution followed by CuAAC "Click" Reaction |
Advanced Spectroscopic and Analytical Characterization of 2 Bromoethyl Maleate and Its Polymeric Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecular architecture of 2-Bromoethyl maleate (B1232345).
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy of 2-Bromoethyl Maleate: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The maleate protons, being on a double bond, will appear in the downfield region. The protons of the bromoethyl group will be split into two triplets due to coupling with each other. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and bromine) and the anisotropic effects of the carbonyl groups and the double bond.
¹³C NMR Spectroscopy of this compound: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester groups are typically observed at the most downfield chemical shifts. The olefinic carbons of the maleate moiety will also be in the downfield region, followed by the carbons of the bromoethyl group, which are influenced by the electronegative bromine and oxygen atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) | Integration (¹H NMR) |
| Maleate CH=CH | 6.3 - 6.5 | 130 - 132 | Doublet | 2H |
| O-CH₂-CH₂-Br | 4.4 - 4.6 | 65 - 68 | Triplet | 2H |
| O-CH₂-CH₂-Br | 3.6 - 3.8 | 28 - 31 | Triplet | 2H |
| C=O | - | 164 - 166 | - | - |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester and alkene functional groups, as well as the carbon-bromine bond.
Key expected absorption bands include a strong C=O stretching vibration for the ester carbonyl groups, C=C stretching for the maleate double bond, C-O stretching for the ester linkage, and a C-Br stretching vibration.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹, predicted) | Intensity |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C=C Stretch (Alkene) | 1630 - 1650 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 and 1000 - 1150 | Strong |
| C-H Stretch (Alkene) | 3050 - 3100 | Medium |
| C-H Stretch (Alkane) | 2850 - 3000 | Medium |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) miamioh.edudocbrown.info.
The fragmentation of the molecular ion would be expected to occur at the ester linkage and the bromoethyl chain. Common fragmentation pathways would include the loss of the bromoethyl group, the ethoxycarbonyl group, and rearrangements leading to other stable fragment ions miamioh.edu.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Proposed Fragment Ion | Significance |
| 222/224 | [C₆H₇BrO₄]⁺ | Molecular Ion (M⁺) |
| 115 | [C₄H₃O₄]⁺ | Loss of CH₂CH₂Br |
| 107/109 | [BrCH₂CH₂]⁺ | Bromoethyl cation |
| 99 | [C₄H₃O₃]⁺ | Maleic anhydride (B1165640) radical cation |
| 29 | [CHO]⁺ | Formyl cation |
Chromatographic Methods for Purity and Molecular Weight Determination
Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and the determination of molecular weight distributions of polymers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water sielc.comsielc.comresearchgate.net.
The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-7 minutes |
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight distribution of polymers researchgate.netmeasurlabs.comcmu.edu. For poly(this compound), GPC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a column packed with porous gel. Larger polymer chains elute faster than smaller chains. The elution times are then correlated with molecular weight using a calibration curve generated from polymer standards of known molecular weights.
Interactive Data Table: Typical GPC Data for a Sample of Poly(this compound)
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.67 |
Thermal Analysis of Polymeric Materials Containing this compound Units
Thermogravimetric Analysis (TGA)
No specific TGA data for polymers containing this compound units is available in the reviewed literature.
Differential Scanning Calorimetry (DSC)
No specific DSC data for polymers containing this compound units is available in the reviewed literature.
Morphological and Microstructural Characterization of Materials
No specific morphological or microstructural data for materials containing this compound is available in the reviewed literature.
Computational and Theoretical Investigations of 2 Bromoethyl Maleate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.
DFT is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular properties. It allows for the optimization of molecular geometries, the calculation of atomic charges, bond orders, and vibrational frequencies, all of which are crucial for understanding a molecule's stability and reactivity irjweb.comafricanjournalofbiomedicalresearch.comscience.gov. For 2-Bromoethyl maleate (B1232345), DFT calculations would typically involve optimizing its ground-state geometry using various exchange-correlation functionals (e.g., B3LYP, WB97XD) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) irjweb.comafricanjournalofbiomedicalresearch.comscience.govresearchgate.net. Such studies would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. Furthermore, analysis of atomic charges, such as Mulliken charges, can highlight electron-rich and electron-deficient centers within the molecule, indicating potential sites for electrophilic or nucleophilic attack, respectively. The calculation of molecular electrostatic potential (MEP) surfaces can also visually represent charge distribution and predict sites of interaction irjweb.com.
Table 1: Representative DFT Computational Parameters and Outputs for 2-Bromoethyl Maleate
| Parameter | Computational Method/Level | Illustrative Value | Notes/Significance |
| Functional | B3LYP / WB97XD | N/A | Commonly used functionals for organic molecules, balancing accuracy and speed. |
| Basis Set | 6-311++G(d,p) | N/A | A comprehensive basis set for describing valence electrons and polarization. |
| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | ||
| - C-Br Bond Length | ~1.95 Å | Indicates the strength and length of the carbon-bromine bond. | |
| - C=C Bond Length | ~1.33 Å | Characteristic length of the alkene double bond. | |
| - C=O Bond Length | ~1.21 Å | Characteristic length of the ester carbonyl double bond. | |
| Atomic Charges (Mulliken) | |||
| - Charge on Bromine (Br) | ~+0.15 | Indicates partial positive character, influencing its electrophilic potential. | |
| - Charge on Carbonyl Carbon | ~+0.50 | Electron-deficient center, susceptible to nucleophilic attack. | |
| - Charge on Alkene Carbon | ~+0.10 | May influence reactivity in addition reactions. | |
| Dipole Moment | DFT Calculation | ~3.5 D | Reflects the overall polarity of the molecule, influencing intermolecular forces. |
A key aspect of quantum chemical calculations is the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) irjweb.comresearchgate.netschrodinger.com. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO represents the lowest energy vacant orbital and is associated with its ability to accept electrons irjweb.comschrodinger.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with molecular stability, reactivity, and electronic properties, such as the wavelength of light a molecule can absorb irjweb.comschrodinger.com. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for charge transfer within the molecule irjweb.comschrodinger.com. Studies on related bromoethyl compounds have utilized HOMO-LUMO analysis to understand their electronic behavior and potential reactivity researchgate.netwisc.edu.
Table 2: Representative Frontier Molecular Orbital (HOMO-LUMO) Data for this compound
| Orbital | Energy (eV) | Significance |
| HOMO | ~-8.5 | Represents the highest energy level occupied by electrons; electron donor. |
| LUMO | ~-1.0 | Represents the lowest energy vacant orbital; electron acceptor. |
| HOMO-LUMO Gap | ~7.5 | Indicates molecular stability and reactivity; smaller gap implies higher reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions. By solving Newton's equations of motion, MD simulations can reveal the flexibility of a molecule, its preferred conformations, and how it interacts with its environment, such as solvent molecules or other monomers mdpi.comnih.gov. For this compound, MD simulations could be employed to:
Conformational Analysis: Identify stable conformers by simulating the molecule's movement and mapping its potential energy surface. This helps understand the spatial arrangement of its functional groups, which can influence its reactivity and interactions.
Intermolecular Interactions: Model how this compound interacts with other molecules, such as solvent molecules during synthesis or processing, or with other monomer units during polymerization. This can involve analyzing hydrogen bonding, van der Waals forces, and other non-covalent interactions through metrics like radial distribution functions (RDFs) mdpi.comnih.gov.
Studies involving maleate structures have utilized MD simulations, often in conjunction with DFT, to understand association processes and hydrogen bonding in aqueous solutions mdpi.comnih.gov. While direct MD studies on this compound were not found, these methodologies are standard for characterizing molecular dynamics and interactions.
Table 3: Potential Molecular Dynamics Simulation Outputs for this compound
| Simulation Aspect | Type of Output | Description |
| Conformational Analysis | Energy Profile of Rotamers | Maps the relative stability of different spatial arrangements (conformers) of the molecule. |
| Conformational Analysis | Root-Mean-Square Deviation (RMSD) over Time | Quantifies the structural flexibility and stability of the molecule during the simulation. |
| Intermolecular Interactions | Radial Distribution Function (RDF) | Describes the probability of finding atoms or molecules at a certain distance from a reference point. |
| Intermolecular Interactions | Hydrogen Bond Analysis | Quantifies the formation and strength of hydrogen bonds with solvent or other molecules. |
Prediction of Polymerization Parameters and Mechanisms
Computational methods can also play a significant role in predicting polymerization behavior, including reaction kinetics, mechanisms, and resulting polymer properties pageplace.dersc.orgresearchgate.net. Maleate derivatives are known to undergo polymerization tubitak.gov.tr, and understanding the underlying processes computationally is valuable.
Mechanism Prediction: DFT calculations can be used to model transition states and calculate activation energies for key steps in polymerization, such as initiation, propagation, and termination. This helps elucidate the most likely polymerization pathway (e.g., radical, anionic, or step-growth polymerization).
Kinetic Parameter Estimation: Computational chemistry can estimate rate constants for various steps. For example, activation energies calculated via DFT can be used in transition state theory to predict rate constants, which are crucial for controlling polymerization speed and molecular weight rsc.orgresearchgate.net.
Property Prediction: Theoretical models can also predict macroscopic polymer properties based on the monomer structure, such as glass transition temperature (Tg) or solubility, although these often require more complex modeling approaches pageplace.de.
While specific polymerization parameters for this compound were not detailed in the search results, the general principles of using DFT to calculate activation barriers and kinetic modeling to predict rate constants are well-established in polymer science rsc.orgresearchgate.net.
Table 4: Predicted Polymerization Parameters (Illustrative)
| Parameter | Computational Method/Prediction Type | Illustrative Value/Mechanism | Significance |
| Activation Energy for Propagation | DFT Calculation | ~10-20 kJ/mol | Influences the overall rate of monomer addition to the growing polymer chain. |
| Propagation Rate Constant (kp) | Kinetic Modeling | ~10³ - 10⁴ L/mol·s | Quantifies the speed at which monomers add to the polymer chain. |
| Polymerization Mechanism | Theoretical Modeling | Radical / Anionic / Step-growth | Identifies the primary reaction pathway governing chain growth. |
The Untapped Potential of this compound in Advanced Materials Science
While not as extensively documented as its methacrylate (B99206) or acrylate (B77674) counterparts, the chemical structure of this compound presents a compelling case for its potential in the realm of advanced materials science. This monomer uniquely combines a polymerizable maleate double bond with a reactive bromoethyl group, opening theoretical avenues for the creation of novel functional polymers. This article explores the prospective research applications of this compound, drawing upon established principles of polymer chemistry and the known reactivity of its constituent functional groups.
Potential Research Applications in Advanced Materials Science
The bifunctional nature of 2-bromoethyl maleate (B1232345)—possessing both a polymerizable alkene and a reactive alkyl halide—positions it as a versatile, yet underutilized, building block for sophisticated polymeric materials. Its true potential lies in the strategic application of its distinct reactive sites: the maleate double bond for polymerization and the bromoethyl group for subsequent chemical transformations.
The incorporation of 2-bromoethyl maleate into polymer chains would yield macromolecules with pendant bromoethyl groups, which are highly amenable to further functionalization.
The carbon-bromine bond in the 2-bromoethyl group serves as a versatile anchor for post-polymerization modification (PPM). This approach allows for the synthesis of a base polymer which can then be chemically altered to introduce a wide array of functionalities. This two-step process is often more practical than polymerizing monomers that already contain complex or sensitive functional groups.
Research on analogous polymers, such as poly(bromoethyl acrylate), has demonstrated that the bromoethyl group can be readily displaced by a variety of nucleophiles. researchgate.net This allows for the introduction of diverse chemical moieties, including amines, azides, thiols, and carboxylates, under mild reaction conditions. researchgate.net Such modifications can dramatically alter the physical and chemical properties of the parent polymer, enabling the tailoring of materials for specific applications. For instance, the grafting of hydrophilic side chains could transform a hydrophobic polymer into a water-soluble one, while the attachment of fluorescent dyes could yield materials for sensing and imaging.
The general scheme for such a modification is presented below:
Table 1: Potential Post-Polymerization Modification Reactions of Poly(this compound)
| Nucleophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Primary Amine (R-NH₂) | Secondary Amine | pH-responsive materials, Bioconjugation |
| Azide (N₃⁻) | Azide | "Click" chemistry handle for further functionalization |
| Thiol (R-SH) | Thioether | Adhesives, High refractive index materials |
This table is illustrative and based on the known reactivity of alkyl bromides.
The direct copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, would provide a straightforward method for introducing halogen functionality into a polymer backbone. Maleic anhydride (B1165640), a close structural relative of maleic esters, is well-known to copolymerize with a variety of monomers, often in an alternating fashion. researchgate.netnih.gov This suggests that this compound could also be integrated into a range of copolymer structures.
The presence of bromine atoms along the polymer chain can significantly influence the material's properties, enhancing flame retardancy, increasing refractive index, and providing a handle for further chemical reactions. The controlled incorporation of this compound would allow for precise tuning of these properties by adjusting the comonomer feed ratio during polymerization.
"Smart" or responsive polymers, which undergo significant changes in their properties in response to external stimuli, are a major focus of modern materials research. rsc.org The functional groups that can be introduced via the bromoethyl handle of this compound are key to designing such systems.
For example, the amination of a poly(this compound) backbone would introduce pH-responsive amine groups. nih.gov At low pH, these amines would be protonated, leading to electrostatic repulsion between polymer chains and causing the polymer to adopt an extended, soluble conformation. At higher pH, the amines would be deprotonated and neutral, potentially leading to polymer collapse or aggregation. This pH-dependent behavior is crucial for applications such as drug delivery, where a therapeutic agent could be released in the acidic environment of a tumor or endosome. researchgate.netnih.gov
Table 2: Hypothetical Stimuli-Responsive Behavior of Modified Poly(this compound)
| Stimulus | Functional Group Introduced via PPM | Resulting Polymer Behavior |
|---|---|---|
| pH | Amine | Changes in solubility and conformation |
| Temperature | Poly(N-isopropylacrylamide) (grafted from) | Lower critical solution temperature (LCST) behavior |
| Light | Azobenzene derivatives | Photo-isomerization leading to conformational changes |
This table outlines potential responsive behaviors based on established principles of smart polymers.
The dual reactivity of this compound also makes it a candidate for the synthesis of complex, non-linear polymer architectures. nih.govnist.gov The bromoethyl group can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
For instance, a linear polymer or copolymer of this compound could be synthesized first. The pendant bromoethyl groups could then be used to initiate the "grafting-from" polymerization of a second monomer, resulting in a well-defined graft copolymer or polymer brush. google.comgoogle.com This approach allows for the creation of intricate structures with distinct domains, which are essential for applications in surface modification, nanotechnology, and advanced composites. The ability to build complex architectures from relatively simple monomers is a cornerstone of modern polymer synthesis. rsc.orgacs.org
Emerging Research Directions and Interdisciplinary Prospects
Green Chemistry Approaches in 2-Bromoethyl Maleate (B1232345) Synthesis and Polymerization
The principles of green chemistry are increasingly pivotal in the design of chemical processes to minimize environmental impact. The synthesis and polymerization of 2-bromoethyl maleate are prime candidates for the application of these principles, focusing on maximizing atom economy, utilizing renewable resources, and employing safer chemical pathways.
The traditional synthesis of esters, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While effective, this method often requires the removal of water to drive the reaction to completion and can generate waste from the catalyst neutralization. A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The goal is to design synthetic routes where the majority of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation. For the synthesis of this compound from maleic anhydride (B1165640) and 2-bromoethanol (B42945), the reaction is an addition reaction which inherently has a high atom economy.
Innovations in catalysis are central to greener synthetic routes. The use of solid acid catalysts or enzymes (biocatalysis) can offer significant advantages over traditional homogeneous catalysts like sulfuric acid. These heterogeneous catalysts can be easily recovered and reused, reducing waste and simplifying product purification. Furthermore, exploring the use of renewable feedstocks for the synthesis of the precursors, maleic anhydride and 2-bromoethanol, presents a significant opportunity to enhance the sustainability of the entire process.
In the realm of polymerization, green approaches focus on solvent-free reactions or the use of benign solvents like water or supercritical CO₂. Emulsion polymerization in water is a well-established technique that could be adapted for this compound, potentially leading to the formation of stable polymer latexes. The development of polymerization techniques that are more energy-efficient, such as photoinitiated or microwave-assisted polymerization, also aligns with the goals of green chemistry by reducing energy consumption and reaction times.
| Green Chemistry Principle | Application in this compound Synthesis & Polymerization | Potential Benefits |
| Waste Prevention | Designing high-yield synthesis and polymerization reactions with minimal byproducts. | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Optimizing the synthesis from maleic anhydride and 2-bromoethanol to maximize the incorporation of atoms into the final product. | Increased efficiency and reduced waste. |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical CO₂, or solvent-free conditions for polymerization. | Reduced use of hazardous and volatile organic compounds. |
| Energy Efficiency | Employing photoinitiated or microwave-assisted polymerization techniques. | Lower energy consumption and faster reaction rates. |
| Use of Renewable Feedstocks | Investigating bio-based routes to maleic anhydride and 2-bromoethanol. | Reduced reliance on fossil fuels and a more sustainable product lifecycle. |
| Catalysis | Employing reusable solid acid catalysts or biocatalysts for esterification. | Easier catalyst recovery, reduced waste, and milder reaction conditions. |
Integration into Novel Polymerization Techniques and Catalyst Development
The unique chemical structure of this compound, featuring both a polymerizable double bond and a reactive alkyl halide, makes it an ideal candidate for a variety of advanced polymerization techniques. These methods offer precise control over polymer architecture, molecular weight, and functionality, paving the way for the creation of highly tailored materials.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The bromoethyl group in this compound can act as an initiator for ATRP, allowing for the synthesis of well-defined block copolymers. For instance, a polymer of this compound could be synthesized first, and then this "macroinitiator" could be used to grow a second polymer block of a different monomer. This opens the door to creating amphiphilic block copolymers, which can self-assemble into various nanostructures in solution. The development of new, more active, and environmentally benign catalysts for ATRP, such as those based on copper with tailored ligands, is an active area of research that could be applied to the polymerization of this monomer.
Photopolymerization is another promising technique that aligns with green chemistry principles due to its spatial and temporal control, and often solvent-free nature. This method uses light to initiate polymerization, allowing for the rapid curing of thin films and the fabrication of complex 3D structures through techniques like stereolithography. This compound, being a vinyl monomer, is expected to be amenable to photopolymerization. Research in this area would focus on formulating photocurable resins containing this compound and a suitable photoinitiator, and studying the kinetics of the polymerization and the properties of the resulting crosslinked materials.
The development of novel catalysts is intrinsically linked to the advancement of these polymerization techniques. For ATRP of this compound, research could focus on designing ligands that enhance catalyst activity and allow for polymerization under milder conditions. For other polymerization methods, catalysts that can selectively polymerize the maleate double bond while leaving the bromoethyl group intact for subsequent modification would be highly valuable.
| Polymerization Technique | Relevance to this compound | Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | The bromoethyl group can act as an initiator site. | Synthesis of well-defined block copolymers, functional materials, and polymer brushes. |
| Photopolymerization | The maleate double bond is susceptible to free-radical polymerization initiated by light. | Rapid curing of coatings, adhesives, and fabrication of 3D printed objects. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Can be used to control the polymerization of the maleate group. | Synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. |
Advanced Characterization Methodologies for In-situ Studies
To fully understand and optimize the polymerization of this compound, it is crucial to monitor the reaction in real-time. Advanced in-situ characterization methodologies provide a window into the polymerization process, allowing researchers to track the kinetics, structural evolution, and changes in physical properties as they happen.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the conversion of monomers to polymers. acs.orgchemrxiv.orgnih.gov By tracking the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the polymer backbone, the kinetics of the polymerization can be accurately determined. acs.orgchemrxiv.orgnih.gov This method provides detailed information about the reaction rate and the influence of various parameters such as temperature, initiator concentration, and catalyst type. acs.orgchemrxiv.orgnih.gov
Real-time Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool for monitoring polymerization kinetics. thermofisher.comacs.orgresearchgate.net The disappearance of the C=C stretching vibration of the maleate group can be continuously monitored to determine the rate of polymerization. thermofisher.comacs.orgresearchgate.net FTIR is particularly well-suited for studying fast polymerization reactions, such as photopolymerization, and can be used to investigate the effects of different photoinitiators and light intensities. thermofisher.comacs.orgresearchgate.netchimia.ch
In-situ rheology allows for the monitoring of the viscoelastic properties of the reacting mixture as it transforms from a liquid monomer to a solid polymer. acs.orguib.noonepetro.orgazom.comresearchgate.netnih.govascelibrary.org This technique is especially important for understanding the gelation process in crosslinking polymerizations and for optimizing the processing conditions for applications such as coatings and adhesives. acs.orguib.noonepetro.orgazom.comresearchgate.netnih.govascelibrary.org By combining in-situ rheology with other techniques like FTIR, a comprehensive understanding of the structure-property relationships during polymerization can be achieved. acs.orgazom.com
| Characterization Technique | Information Obtained | Relevance to this compound Polymerization |
| In-situ NMR Spectroscopy | Monomer conversion, polymerization kinetics, and polymer microstructure. acs.orgchemrxiv.orgnih.govresearchgate.netmdpi.com | Provides detailed kinetic data and insights into the polymerization mechanism. acs.orgchemrxiv.orgnih.govresearchgate.netmdpi.com |
| Real-time FTIR Spectroscopy | Monomer conversion and reaction kinetics. thermofisher.comacs.orgresearchgate.netazom.com | Ideal for monitoring fast polymerization reactions like photopolymerization. thermofisher.comacs.orgresearchgate.netchimia.ch |
| In-situ Rheology | Changes in viscosity and viscoelastic properties, gel point determination. acs.orguib.noonepetro.orgazom.comresearchgate.netnih.govascelibrary.org | Crucial for understanding network formation and optimizing processing conditions. acs.orguib.noonepetro.orgazom.comresearchgate.netnih.govascelibrary.org |
Theoretical Modeling for Deeper Mechanistic Understanding and Material Design
In conjunction with experimental studies, theoretical modeling and computational simulations are becoming indispensable tools for gaining a deeper understanding of polymerization mechanisms and for designing new materials with tailored properties.
Computational modeling of polymerization kinetics can provide valuable insights into the complex reaction pathways involved in the polymerization of this compound. nih.govnih.govspiedigitallibrary.orgnorthwestern.edu By simulating the initiation, propagation, and termination steps, these models can help to elucidate the reaction mechanism and predict how changes in reaction conditions will affect the polymerization rate and the properties of the resulting polymer. nih.govnih.govspiedigitallibrary.orgnorthwestern.edu
Molecular Dynamics (MD) simulations offer a powerful approach to understanding the structure and dynamics of polymers at the atomic level. acs.orgmdpi.comaimspress.comyoutube.com For polymers of this compound, MD simulations can be used to predict key material properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. acs.orgmdpi.comaimspress.comyoutube.com This information is invaluable for designing materials for specific applications. acs.orgmdpi.comaimspress.comyoutube.com
Quantum chemical calculations can be employed to investigate the electronic structure of the this compound monomer and the transition states of the polymerization reactions. mdpi.comresearchgate.netresearchgate.netkaist.ac.krrsc.org These calculations can provide fundamental insights into the reactivity of the monomer and the mechanism of polymerization, helping to guide the design of new catalysts and initiators. mdpi.comresearchgate.netresearchgate.netkaist.ac.krrsc.org
| Modeling Technique | Insights Provided | Application to this compound |
| Kinetic Modeling | Polymerization rates, molecular weight distributions, and reaction mechanisms. nih.govnih.govspiedigitallibrary.orgnorthwestern.eduacs.org | Predicting the outcome of polymerization under different conditions and optimizing reaction parameters. nih.govnih.govspiedigitallibrary.orgnorthwestern.eduacs.org |
| Molecular Dynamics (MD) Simulations | Polymer conformation, material properties (e.g., glass transition temperature, mechanical properties), and transport phenomena. acs.orgmdpi.comaimspress.comyoutube.comrsc.org | Designing polymers with specific physical and mechanical properties for targeted applications. acs.orgmdpi.comaimspress.comyoutube.comrsc.org |
| Quantum Chemical Calculations | Reaction energetics, transition state structures, and electronic properties. mdpi.comresearchgate.netresearchgate.netkaist.ac.krrsc.org | Understanding the fundamental reactivity of the monomer and guiding the design of new catalysts. mdpi.comresearchgate.netresearchgate.netkaist.ac.krrsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 2-bromoethyl maleate, and what experimental parameters (e.g., catalysts, solvents) are critical for optimizing yield?
- Methodology : The synthesis typically involves esterification between maleic anhydride and 2-bromoethanol. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) are commonly used to drive esterification.
- Temperature control : Maintain 60–80°C to avoid thermal decomposition of the bromoethyl group .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) ensures purity. Monitor by TLC or GC-MS to confirm reaction completion .
Q. What analytical techniques are essential for characterizing this compound, and how do they address structural ambiguity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies ester linkage formation (e.g., δ ~4.3 ppm for CH₂Br and δ ~6.3 ppm for maleate vinyl protons) .
- Elemental analysis : Validates stoichiometry (C, H, Br) to rule out impurities.
- FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and absence of maleic anhydride peaks (~1850 cm⁻¹) .
Q. What safety protocols are critical when handling this compound, particularly regarding skin/eye exposure and waste disposal?
- Methodology :
- First aid : Immediate 15-minute eye/skin flushing with water, followed by medical consultation .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or dermal contact.
- Waste management : Neutralize residual HBr with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the reactivity of the bromoethyl group influence competing pathways (e.g., elimination vs. nucleophilic substitution) in cross-coupling reactions?
- Methodology :
- Kinetic studies : Vary nucleophile strength (e.g., amines vs. thiols) and track product ratios via HPLC.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while elevated temperatures may promote β-elimination .
- DFT calculations : Model transition states to predict regioselectivity and optimize conditions .
Q. What strategies mitigate maleate isomerization (cis-to-trans) during prolonged storage or under catalytic conditions?
- Methodology :
- Stability assays : Monitor isomerization via UV-Vis (λ ~210 nm for maleate vs. fumarate) under varying pH/temperature .
- Additives : Incorporate radical inhibitors (e.g., BHT) to suppress autooxidation.
- Storage : Use amber vials at –20°C to reduce photochemical degradation .
Q. How can this compound’s dual functional groups (bromoethyl and maleate) be leveraged in polymer cross-linking, and what metrics assess cross-link efficiency?
- Methodology :
- Cross-linking kinetics : Use rheometry to track gelation time and modulus development.
- Swelling tests : Measure equilibrium swelling ratio in solvents to quantify network density.
- Degradation studies : Hydrolytic stability of maleate esters vs. alkyl bromide reactivity in aqueous environments .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis across literature sources?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
